Boc-MeTyr(tBu)-OH: Structural Mechanics and Applications in Advanced Peptide Synthesis
Boc-MeTyr(tBu)-OH: Structural Mechanics and Applications in Advanced Peptide Synthesis
Executive Summary
The development of peptide-based therapeutics is historically bottlenecked by two pharmacokinetic limitations: rapid proteolytic degradation and poor membrane permeability. The incorporation of non-proteinogenic, N-methylated amino acids represents a sophisticated chemical strategy to overcome these barriers. Boc-N-methyl-O-tert-butyl-L-tyrosine , commonly abbreviated as Boc-MeTyr(tBu)-OH , is a highly specialized building block utilized in Solid-Phase Peptide Synthesis (SPPS).
This whitepaper provides an in-depth technical analysis of Boc-MeTyr(tBu)-OH, detailing its structural architecture, the mechanistic causality behind its pharmacokinetic benefits, and field-proven protocols for its integration into complex peptide sequences.
Chemical Properties & Structural Architecture
Boc-MeTyr(tBu)-OH is an orthogonally protected, N-methylated derivative of L-tyrosine. Its structure is engineered to withstand the rigorous conditions of peptide synthesis while preventing unwanted side reactions.
Quantitative Data Summary
The following table summarizes the core physical and chemical properties of the molecule[1],[2]:
| Property | Value |
| IUPAC Name | (S)-3-(4-(tert-butoxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid |
| Common Name | Boc-N-Me-Tyr(tBu)-OH |
| CAS Number | 66638-37-7 |
| Molecular Formula | C₁₉H₂₉NO₅ |
| Molecular Weight | 351.44 g/mol |
| Purity Standard | ≥ 95.0% - 98.0% |
| Appearance | White to off-white powder |
Structural Breakdown and Causality
The utility of Boc-MeTyr(tBu)-OH relies on three distinct functional modifications:
-
The N-α-Boc (tert-butyloxycarbonyl) Group : Provides temporary protection of the secondary amine. It is highly acid-labile and is typically removed using neat trifluoroacetic acid (TFA) during Boc-SPPS workflows.
-
The N-Methyl Group : The core pharmacokinetic modifier. By replacing the amide hydrogen with a methyl group, it fundamentally alters the peptide's conformational landscape.
-
The O-tBu (tert-butyl) Ether : Protects the reactive phenolic hydroxyl group of the tyrosine side chain. It is stable to the TFA used for Boc deprotection but is cleaved by strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) during the final global cleavage.
Mechanistic Advantages in Drug Development
The strategic decision to incorporate Boc-MeTyr(tBu)-OH into a peptide sequence is driven by the need to optimize biological activity. The N-methylation of the peptide backbone triggers a cascade of structural and energetic consequences[3].
-
Proteolytic Stability : The addition of the methyl group introduces significant steric bulk directly at the peptide bond. This steric hindrance physically blocks the active sites of proteolytic enzymes (such as exopeptidases and endopeptidases), shielding the backbone from enzymatic cleavage[4].
-
Membrane Permeability : Standard peptide bonds contain hydrogen bond donors (the amide NH). Moving a peptide from an aqueous environment into a hydrophobic lipid bilayer incurs a high energetic penalty due to the necessary desolvation of these hydrogen bonds. N-methylation removes a hydrogen bond donor, drastically increasing the molecule's lipophilicity and facilitating passive diffusion across cellular barriers[3],[5].
Logical flow of how N-methylation alters peptide pharmacokinetics.
Experimental Workflows & Protocols
The Challenge of N-Methyl Coupling
Coupling an amino acid onto an N-methylated residue, or coupling an N-methylated amino acid like Boc-MeTyr(tBu)-OH onto a growing peptide chain, presents a significant synthetic challenge. The secondary amine is highly sterically hindered and exhibits reduced nucleophilicity. Standard coupling reagents (e.g., DIC/HOBt) often lead to incomplete reactions, low yields, and high rates of racemization[3],[4].
To overcome this, highly reactive uronium/aminium salts such as HATU must be used. HATU forms a highly reactive HOAt ester that forces the acylation of the hindered secondary amine.
Protocol: Optimized Coupling of Boc-MeTyr(tBu)-OH
This protocol is designed as a self-validating system, ensuring high coupling efficiency while minimizing epimerization.
Reagents Required:
-
Boc-MeTyr(tBu)-OH (3.0 to 4.0 equivalents)
-
HATU (3.0 to 4.0 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6.0 to 8.0 equivalents)
-
N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Deprotection: Treat the resin with 100% TFA (or 50% TFA in DCM) for 2 × 5 minutes to remove the N-terminal Boc group of the preceding amino acid. Wash thoroughly with DCM (5 × 1 min) and neutralize with 5% DIEA in DMF (3 × 1 min).
-
Pre-Activation: In a separate vial, dissolve Boc-MeTyr(tBu)-OH and HATU in a minimal volume of DMF. Add DIEA to initiate activation. Allow the mixture to pre-activate for exactly 2 to 3 minutes. (Causality: Prolonged pre-activation of N-methylated amino acids increases the risk of oxazolone formation and subsequent epimerization).
-
Coupling: Transfer the activated mixture to the reaction vessel containing the resin. Agitate gently at room temperature for 2 to 4 hours.
-
Validation (Kaiser/Chloranil Test): Perform a Chloranil test (specifically designed for secondary amines). If the test is positive (indicating unreacted amines), perform a second coupling cycle using a different chemistry (e.g., DIC/Oxyma) to drive the reaction to completion.
-
Washing: Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).
Step-by-step Boc-SPPS workflow integrating Boc-MeTyr(tBu)-OH.
Validation & Analytical Assays
To prove the efficacy of incorporating Boc-MeTyr(tBu)-OH, the resulting peptide must be subjected to self-validating analytical assays.
Validating Membrane Permeability: The PAMPA Protocol
The Parallel Artificial Membrane Permeability Assay (PAMPA) is the gold standard for quantifying the passive diffusion enhancements granted by N-methylation[5].
-
Preparation: Prepare a donor solution of the synthesized N-methylated peptide at 10 µM in PBS (pH 7.4).
-
Membrane Coating: Coat the PVDF membrane of a 96-well acceptor plate with a 1% lecithin in dodecane lipid solution. (Causality: This mimics the hydrophobic environment of a cellular lipid bilayer).
-
Incubation: Add the donor solution to the bottom plate. Place the acceptor plate on top and fill its wells with pure PBS. Incubate for 16 hours at room temperature.
-
Quantification: Analyze the peptide concentration in both the donor (
) and acceptor ( ) wells using LC-MS/MS. -
Data Analysis: Calculate the apparent permeability coefficient (
) using the formula: A statistically significant increase in compared to the non-methylated wild-type peptide validates the success of the N-methylation strategy.
References
- Chemsrc - "Boc-N-Me-Tyr(tbu)-OH Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd" -
- Advanced ChemBlocks - "N-Boc-N-methyl-O-tert-butyl-L-tyrosine 95% | CAS" -
- LifeTein - "Should My Peptide Be Methyl
- PubMed (Elsevier)
- Benchchem - "N-Methylated vs.
Sources
- 1. Boc-N-Me-Tyr(tbu)-OH Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. N-Boc-N-methyl-O-tert-butyl-L-tyrosine 95% | CAS: 66638-37-7 | AChemBlock [achemblock.com]
- 3. lifetein.com [lifetein.com]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
